molecular formula C17H25F3N2 B12074682 N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine

N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine

Cat. No.: B12074682
M. Wt: 314.4 g/mol
InChI Key: UPXBEYLBPHCCOO-UHFFFAOYSA-N
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Description

N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with an isobutyl group and a benzyl group containing a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides.

    Attachment of the Benzyl Group with Trifluoromethyl Substituent: The benzyl group containing the trifluoromethyl substituent can be introduced through nucleophilic substitution reactions using benzyl halides with trifluoromethyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the benzyl ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce deoxygenated derivatives.

Scientific Research Applications

N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isobutyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is unique due to the combination of its piperidine ring, isobutyl group, and benzyl group with a trifluoromethyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C17H25F3N2

Molecular Weight

314.4 g/mol

IUPAC Name

N-(2-methylpropyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

InChI

InChI=1S/C17H25F3N2/c1-13(2)11-22(15-7-9-21-10-8-15)12-14-5-3-4-6-16(14)17(18,19)20/h3-6,13,15,21H,7-12H2,1-2H3

InChI Key

UPXBEYLBPHCCOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC1=CC=CC=C1C(F)(F)F)C2CCNCC2

Origin of Product

United States

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